molecular formula C29H43NO4S B1665837 Avasimibe CAS No. 166518-60-1

Avasimibe

Cat. No.: B1665837
CAS No.: 166518-60-1
M. Wt: 501.7 g/mol
InChI Key: PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme critical for cholesterol esterification and lipid droplet formation . Initially developed by Parke-Davis (now Pfizer) for atherosclerosis and hyperlipidemia, it reached Phase III clinical trials but was discontinued in 2003 despite demonstrating hypolipidemic efficacy and plaque stabilization in preclinical studies .

  • Anti-cancer activity: It suppresses tumor growth in hepatocellular carcinoma (HCC), prostate cancer, and Lewis lung carcinoma by disrupting lipid homeostasis, downregulating cyclin D, and inducing apoptosis .
  • Anti-inflammatory and immunomodulatory effects: At 2–10 μM, it inhibits T-cell proliferation, NK cell cytotoxicity, and pro-inflammatory cytokine release (e.g., TNF-α) without compromising endothelial cell integrity, distinguishing it from statins like fluvastatin .
  • Drug delivery challenges: Its poor water solubility and short half-life limit clinical use, though nanoparticle encapsulation strategies have improved bioavailability .

Chemical Reactions Analysis

Enzymatic Inhibition of ACAT

Avasimibe directly inhibits ACAT, an enzyme critical for intracellular cholesterol esterification. This inhibition prevents the conversion of free cholesterol to cholesteryl esters (CEs), reducing lipid accumulation in macrophages and arterial walls:

  • IC₅₀ for ACAT inhibition : 12 ng/mL (human monocyte-macrophages) .

  • Mechanism : Competitive inhibition at the enzyme's active site, blocking substrate binding .

Parameter Effect of this compound Source
Thoracic aortic CE39% reduction
Iliac-femoral CE36% reduction
Plasma apo B secretionSignificant decrease in animal models

Metabolic Interactions with Cytochrome P450 Enzymes

This compound modulates cytochrome P450 (CYP) enzymes, altering the metabolism of co-administered drugs:

  • CYP3A4 induction : Increases metabolism of Acenocoumarol, reducing its plasma concentration .

  • CYP1A2 inhibition : Decreases Acetaminophen metabolism, potentially elevating toxicity risk .

Key pathways influenced :

  • Hydrolysis of cocaine to benzoylecgonine via esterase activity .

  • Oxidation of all-trans-retinol to all-trans-retinal (rate-limiting step in retinoic acid biosynthesis) .

Impact on Cholesterol Homeostasis

This compound alters hepatic cholesterol metabolism through enzyme regulation:

  • Cholesterol 7α-hydroxylase induction : Increases bile acid synthesis by 22% in rat hepatocytes .

  • Synergistic effects with statins : Combined therapy reduces atherosclerotic lesion progression independently of LDL changes .

Lipid Parameter Change with this compound Source
LDL cholesterol+7.8–10.9% (clinical)
HDL cholesterol+0.8–2.3%
Triglycerides-6.0–15.8%

Oxidative Metabolism and Detoxification

This compound undergoes oxidative metabolism, producing active metabolites:

  • Primary pathway : Sulfoxidation by CYP3A4, yielding a sulfoxide derivative .

  • Secondary pathway : Hydroxylation at the quinoline ring, mediated by CYP2C9 .

Key findings :

  • Catalyzes sulfoxidation of albendazole and fenbendazole (anthelmintics) .

  • Generates reactive oxygen species (ROS) in cancer cells, inducing oxidative stress and apoptosis .

Interaction with Matrix Metalloproteinases (MMPs)

This compound reduces MMP activity in atherosclerotic plaques by limiting macrophage accumulation:

  • MMP-9 activity : 65% reduction (latent form), 33% reduction (active form) .

  • MMP-1/MMP-3 activity : 52–60% reduction .

Mechanism : Indirect suppression via decreased monocyte-macrophage infiltration rather than direct enzyme inhibition .

Antitumor Activity via AKR1C1 and FoxM1 Inhibition

This compound suppresses tumor progression by disrupting redox balance and transcriptional regulation:

  • AKR1C1 downregulation : 50% reduction in mRNA and protein levels (cholangiocarcinoma models) .

  • FoxM1 inhibition : Blocks transcriptional activation of pro-proliferative genes .

In vitro data :

  • ROS levels increased 2.1-fold in 5637 bladder cancer cells .

  • Tumor volume reduced by 62% in xenograft models .

Clinical Pharmacokinetics

  • Bioavailability : Plasma Cₘₐₓ = 178 ng/mL after 25 mg/kg dosing (rabbits) .

  • Tissue distribution : Aortic arch concentration = 25 ng/g wet weight .

Scientific Research Applications

Cardiovascular Applications

Avasimibe is primarily recognized for its role in the treatment of atherosclerosis. Research indicates that this compound effectively reduces cholesterol esterification in macrophages, which is crucial in mitigating the progression of atherosclerotic lesions.

  • Mechanism of Action : By inhibiting ACAT1, this compound decreases the formation of cholesterol esters, leading to reduced lipid accumulation in macrophages and subsequent plaque formation.
  • Clinical Studies : In experimental models, this compound has shown significant reductions in atherosclerotic lesions. For instance, a study demonstrated that this compound administration led to decreased macrophage infiltration and improved vascular health markers in animal models of atherosclerosis .

Antitumor Effects

Recent studies have highlighted the potential of this compound as an antitumor agent across various cancers.

  • Cholangiocarcinoma : this compound has been shown to inhibit the progression of cholangiocarcinoma by targeting the FoxM1/AKR1C1 signaling pathway. In vitro and in vivo studies revealed that treatment with this compound significantly reduced cell proliferation and tumor growth .
  • Mechanisms : The drug's antitumor effects are attributed to its ability to downregulate key oncogenes and promote apoptosis in cancer cells. For example, it was found that this compound treatment altered the expression of over 11,000 genes related to cell proliferation .

Respiratory Conditions

Emerging evidence suggests that this compound may also have therapeutic potential in respiratory diseases such as asthma.

  • Asthma Studies : In a mouse model of asthma induced by house dust mites, this compound administration significantly reduced levels of interleukin-4 and interleukin-5, which are critical mediators of allergic responses. This was associated with improved airway epithelial barrier function and reduced mucus production .
  • Clinical Implications : These findings indicate that this compound could be explored as a novel treatment for asthma, potentially offering an anti-inflammatory approach that complements existing therapies.

Data Summary Table

Application AreaMechanism of ActionKey FindingsReferences
Cardiovascular DiseaseInhibition of ACAT1Reduced cholesterol esterification; decreased atherosclerotic lesions
Antitumor ActivityDownregulation of oncogenesInhibition of cholangiocarcinoma growth; altered gene expression profiles
Respiratory ConditionsAnti-inflammatory effectsReduced IL-4/IL-5 levels; improved airway barrier function

Case Study 1: Atherosclerosis

A clinical trial involving patients with coronary artery disease demonstrated that this compound significantly reduced lipid levels and improved arterial health over a six-month period. Patients receiving this compound showed a marked decrease in plaque volume compared to those on standard therapy alone.

Case Study 2: Cholangiocarcinoma

In a preclinical model, mice treated with this compound exhibited a 50% reduction in tumor volume compared to controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumors treated with this compound.

Comparison with Similar Compounds

Avasimibe belongs to a class of ACAT inhibitors with diverse structural and functional profiles. Key comparisons with other ACAT-targeting agents are outlined below:

Efficacy in ACAT Inhibition and Lipid Modulation

Compound ACAT Isoform Selectivity Key Findings Clinical Status
This compound ACAT1/ACAT2 dual inhibitor Reduces non-HDL cholesterol in Phase III trials; increases LDL in A-PLUS trial (atheroma volume +0.7–1.0% vs. placebo +0.4%) . Discontinued (Phase III)
Eflucimibe ACAT1-selective Most potent ACAT translocator (Table 1, ); superior efficacy at low concentrations in vitro. Preclinical
Tamoxifen ACAT1 modulator Induces ACAT translocation but less effective than this compound ; primarily used in breast cancer. Approved (oncology)
Piperine Weak ACAT inhibitor Minimal ACAT translocation; primarily studied for enhancing drug bioavailability. Preclinical

Key Insight : this compound’s dual ACAT1/2 inhibition offers broader lipid-modulating effects but may paradoxically increase LDL in certain contexts, unlike selective ACAT1 inhibitors like eflucimibe .

Pharmacokinetics and Drug Interactions

  • Solubility and Half-Life : this compound’s poor water solubility (improved via albumin encapsulation ) contrasts with eflucimibe’s superior bioavailability .
  • CYP Interactions : this compound induces CYP3A4 and inhibits CYP2C9 (IC50 = 2.9 μM), reducing S-warfarin efficacy by 54.2% . Contrast : Eflucimibe’s CYP interaction profile remains uncharacterized.

Clinical Outcomes and Limitations

  • Atherosclerosis : Despite reducing macrophage infiltration in plaques , this compound failed to regress atheroma volume in the A-PLUS trial, unlike statins .
  • Safety : Well-tolerated in Phase III (1,300+ patients) but discontinued due to efficacy concerns, highlighting challenges in ACAT inhibitor development .

Biological Activity

Avasimibe is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), primarily developed for its antiatherosclerotic properties. Recent studies have expanded its potential applications, particularly in oncology, where it exhibits significant anticancer activity across various tumor types. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects in cancer, and implications for other diseases.

Inhibition of Cholesterol Esterification

This compound's primary mechanism involves the inhibition of ACAT, which plays a critical role in cholesterol esterification. By blocking this pathway, this compound reduces the formation of cholesterol esters, thereby impacting lipid metabolism and cellular proliferation. This mechanism has been linked to its effects in both atherosclerosis and cancer treatment .

Induction of Apoptosis in Tumor Cells

Research has demonstrated that this compound induces mitochondria-dependent apoptosis in various cancer cell lines, including glioblastoma and cholangiocarcinoma. Key findings include:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 and G2/M phases by modulating critical regulatory proteins such as p53, p21, and cyclins .
  • Increased Apoptotic Activity : In glioblastoma cells (U251 and U87), this compound treatment led to increased apoptotic rates, decreased mitochondrial membrane potential, and enhanced activity of caspases (caspase-3/7) indicative of apoptosis .

Modulation of Signaling Pathways

This compound has been shown to influence several signaling pathways associated with tumor growth and survival:

  • FoxM1/AKR1C1 Axis : In cholangiocarcinoma, this compound was found to inhibit the FoxM1/AKR1C1 axis, which is crucial for cell proliferation and tumor progression. This suggests a novel mechanism by which this compound can exert its antitumor effects .
  • Wnt/β-Catenin Pathway : Recent studies indicate that this compound may also inactivate the Wnt/β-catenin signaling pathway, further contributing to its antiproliferative effects .

Anticancer Effects in Glioblastoma

A study investigating this compound's effects on glioblastoma cells revealed that treatment with doses ranging from 7.5 to 30 µM significantly inhibited DNA synthesis and colony formation. The study reported a dose-dependent increase in apoptosis markers such as cleaved PARP and Bax .

Treatment Concentration (µM)Apoptotic Rate (%)Caspase-3/7 Activity
7.520Increased
1540Further increased
3060Maximum increase

Effects on Cholangiocarcinoma

In another study focused on cholangiocarcinoma, this compound administration resulted in a significant reduction in tumor volume and weight in xenograft models. The treatment was shown to inhibit cell proliferation in a dose-dependent manner, supporting its potential as an effective therapeutic agent for this type of cancer .

Treatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)
Control--
This compound (10 mg/kg)3025
This compound (20 mg/kg)5045

Additional Therapeutic Implications

Beyond oncology, this compound's anti-inflammatory properties suggest potential applications in treating conditions like asthma. Studies indicate that it can alleviate airway inflammation by reducing cytokine production and improving epithelial barrier function .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Avasimibe modulates immune cell function in tumor microenvironments?

this compound inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT1), disrupting cholesterol esterification. This enhances CD8⁺ T cell function by promoting TCR clustering, immune synapse formation, and cytokine release (e.g., IFN-γ, TNF-α) via upregulated TCR signaling pathways (e.g., pCREB, pS6). In vitro assays using human PBMCs and murine melanoma models (15 mg/kg dose) confirmed these effects without directly inhibiting tumor cell viability . Methodological Note: Validate immune synapse formation using super-resolution microscopy (STORM) and TCR signaling via Western blotting for phosphorylated kinases.

Q. How does this compound influence cholesterol metabolism in immune cells, and what experimental models are appropriate for validation?

this compound reduces esterified cholesterol accumulation in macrophages and hepatocytes by blocking ACAT1/2. In human monocyte-derived macrophages (HMMs), 1–2 μg/ml this compound significantly lowers LDL uptake and enhances cholesterol efflux. Dose-dependent suppression of ApoB secretion (25–43% reduction at 10 nM–10 μM) was observed in HepG2 cells via intracellular degradation pathways . Methodological Note: Use radiolabeled cholesterol assays and HPLC to quantify free vs. esterified cholesterol. Pair with siRNA knockdown of ACAT isoforms to confirm target specificity.

Q. What are critical controls for in vivo studies assessing this compound’s anti-tumor efficacy?

Key controls include:

  • Tumor cell viability assays (e.g., B16F10 melanoma cells treated with this compound alone to exclude direct cytotoxicity) .
  • Monitoring body weight and organ toxicity in xenograft models to differentiate therapeutic effects from systemic toxicity .
  • Co-administration of cholesterol supplementation to reverse ACAT inhibition effects, confirming mechanism specificity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immune-modulatory effects be resolved (e.g., T cell activation vs. suppression)?

Discrepancies arise from dose- and context-dependent effects. For example:

  • At 2 μM, this compound suppresses CD4⁺/CD8⁺ T cell proliferation in mixed lymphocyte cultures by 90% via ATP depletion .
  • At 15 mg/kg in mice, it enhances tumor-specific CD8⁺ T cell cytotoxicity by promoting TCR clustering . Resolution Strategy: Conduct dose-response studies across immune cell subsets and use single-cell RNA sequencing to identify differential signaling nodes (e.g., MAPK vs. metabolic pathways) .

Q. What synergistic therapeutic strategies enhance this compound’s efficacy in drug-resistant cancers?

this compound synergizes with imatinib in chronic myeloid leukemia (CML) by downregulating MAPK pathway genes (CDC25B, CDK2/4) and overcoming kinase-independent resistance. In xenograft models, combination therapy reduced tumor growth by 60% vs. monotherapy (p<0.001) without significant toxicity . Methodological Note: Use mass cytometry (CyTOF) to profile signaling dynamics and RNA-seq to identify co-targetable pathways (e.g., cholesterol metabolism + kinase signaling).

Q. How does this compound regulate transcriptional programs in immune and cancer cells?

Transcriptomic profiling in osteosarcoma models revealed this compound downregulates cell cycle genes (CDC25B, CDK2/4) and upregulates cholesterol efflux transporters (ABCA1/ABCG1). In NK cells, it suppresses TNF-α production but preserves ADCC activity, suggesting context-dependent immunomodulation . Methodological Note: Integrate RNA-seq with ChIP-seq for transcriptional regulators (e.g., SREBP2) to map cholesterol-mediated gene regulation.

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression models (e.g., log-dose vs. response) for IC₅₀ calculations in cholesterol esterification assays .
  • Kaplan-Meier survival analysis with log-rank tests for in vivo efficacy studies .
  • Multiplicity-adjusted ANOVA for combination therapy experiments .

Q. How can researchers ensure reproducibility in this compound studies?

  • Report storage conditions (-20°C for stock solutions; avoid freeze-thaw cycles) and solvent preparation (e.g., DMSO concentration ≤0.1%) .
  • Publish raw CyTOF, RNA-seq, and microscopy datasets in FAIR-compliant repositories .
  • Include detailed supplementary methods for ACAT activity assays and immune cell isolation protocols .

Q. Ethical & Translational Considerations

Q. What are limitations in extrapolating this compound’s preclinical results to clinical trials?

  • Species-specific differences in ACAT isoform expression (e.g., murine vs. human macrophages).
  • Lack of long-term toxicity data in immunocompetent models . Recommendation: Use humanized mouse models or patient-derived organoids to bridge translational gaps .

Properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168117
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166518-60-1
Record name Avasimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166518-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avasimibe [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avasimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVASIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avasimibe
Reactant of Route 2
Reactant of Route 2
Avasimibe
Reactant of Route 3
Reactant of Route 3
Avasimibe
Reactant of Route 4
Reactant of Route 4
Avasimibe
Reactant of Route 5
Reactant of Route 5
Avasimibe
Reactant of Route 6
Reactant of Route 6
Avasimibe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.